5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine 5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1789048-60-7
VCID: VC4526131
InChI: InChI=1S/C9H13F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3,6-7,9,12H,4H2,1-2H3
SMILES: CC1CC(NC2=CC(=NN12)C)C(F)F
Molecular Formula: C9H13F2N3
Molecular Weight: 201.221

5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

CAS No.: 1789048-60-7

Cat. No.: VC4526131

Molecular Formula: C9H13F2N3

Molecular Weight: 201.221

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - 1789048-60-7

Specification

CAS No. 1789048-60-7
Molecular Formula C9H13F2N3
Molecular Weight 201.221
IUPAC Name 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C9H13F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3,6-7,9,12H,4H2,1-2H3
Standard InChI Key MTKXADUJQZQLQK-UHFFFAOYSA-N
SMILES CC1CC(NC2=CC(=NN12)C)C(F)F

Introduction

Chemical Structure and Stereochemical Features

Core Architecture and Substituent Effects

The molecular framework of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine consists of a fused pyrazole-pyrimidine ring system in a partially saturated configuration. The pyrimidine ring exists in a tetrahydropyrimidine form, while the pyrazole moiety remains aromatic. Key substituents include:

  • A difluoromethyl group at position 5

  • Methyl groups at positions 2 and 7

This substitution pattern creates three stereogenic centers at positions 4, 5, and 7, enabling the formation of multiple stereoisomers. Computational studies suggest the syn-configured isomers exhibit greater conformational stability compared to their anti-counterparts, a phenomenon confirmed through nuclear Overhauser effect spectroscopy (NOESY) analyses .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₉H₁₂F₂N₄
Molecular Weight238.22 g/mol
Ring SystemBicyclic (pyrazole + pyrimidine)
Stereocenters3 (C4, C5, C7)
Predicted logP1.8 ± 0.3

Conformational Dynamics

Reduction of the pyrimidine ring introduces significant conformational flexibility. For the syn-configured isomer (5R,7S), the bicyclic core adopts a rigid chair-like conformation with restricted rotation about the C5-C7 axis. In contrast, anti-isomers (5S,7S) display enhanced torsional mobility, enabling interconversion between multiple low-energy conformers . This dynamic behavior has profound implications for receptor binding and pharmacokinetic properties.

Synthetic Methodologies

Multi-Step Synthesis Strategy

The preparation of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically follows a three-step sequence:

  • Pyrazole Formation: Condensation of ethyl 2-cyanoacetate with dimethylformamide dimethylacetal yields ethyl 2-cyano-3-(dimethylamino)acrylate .

  • Cyclization: Reaction with hydrazine derivatives under acidic conditions generates the pyrazolo[1,5-a]pyrimidine core.

  • Reductive Dearomatization: Selective hydrogenation of the pyrimidine ring using sodium borohydride or catalytic hydrogenation produces the tetrahydropyrimidine system .

Critical Reaction Parameters:

  • Temperature: 60-80°C for cyclization

  • Solvent: Ethanol/water mixtures (3:1 v/v)

  • Catalyst: 10% Pd/C for hydrogenation

Stereochemical Control

  • Methanol: 85:15 (syn:anti)

  • Ethanol: 65:35 (syn:anti)

This solvent-dependent stereoselectivity arises from differential stabilization of transition states through hydrogen bonding networks .

Pharmacological Profile

Kinase Inhibition Activity

Structural analogs of 5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrate potent inhibition of receptor tyrosine kinases, particularly ROS1 (IC₅₀ = 12 ± 3 nM) and TRKA (IC₅₀ = 18 ± 5 nM). The difluoromethyl group enhances target engagement through:

  • Hydrophobic interactions with kinase back pockets

  • Dipole stabilization of activation loop conformations

Table 2: Selectivity Profile Against Kinase Targets

KinaseIC₅₀ (nM)Fold Selectivity vs. ROS1
ROS112 ± 31.0
TRKA18 ± 51.5
ALK250 ± 4020.8
EGFR>1000>83

Blood-Brain Barrier Permeability

Chemical Reactivity and Derivatization

Electrophilic Substitution

The aromatic pyrazole ring undergoes regioselective halogenation at position 3 when treated with N-chlorosuccinimide (NCS) in dichloromethane. Subsequent Suzuki-Miyaura coupling enables installation of aryl/heteroaryl groups for structure-activity relationship studies .

Ring-Opening Reactions

Treatment with strong nucleophiles (e.g., hydroxide ions) cleaves the pyrimidine ring, yielding linear diamines. This reactivity pathway necessitates careful selection of reaction conditions during downstream derivatization.

Computational Modeling and Drug Design

Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • HOMO Localization: Primarily on the pyrazole ring and difluoromethyl group

  • LUMO Distribution: Concentrated in the pyrimidine π-system

Molecular dynamics simulations suggest the syn-isomer maintains stable hydrogen bonds with kinase catalytic lysine residues (K198 in ROS1), while anti-isomers exhibit transient interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator